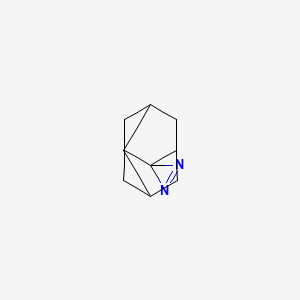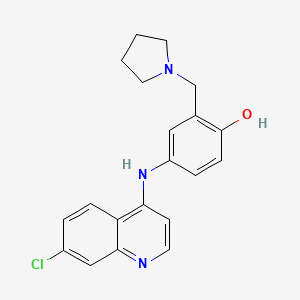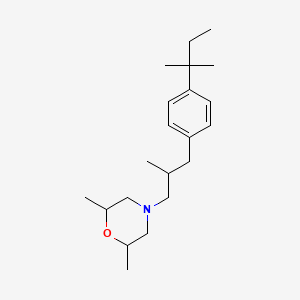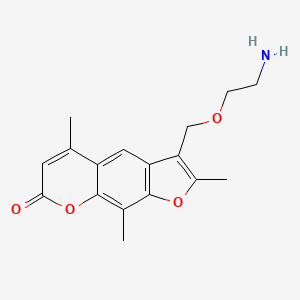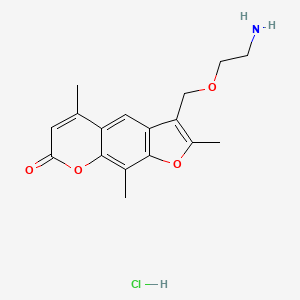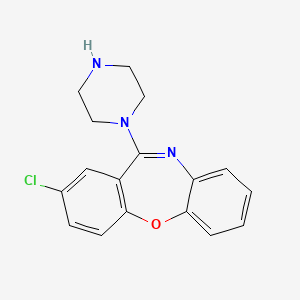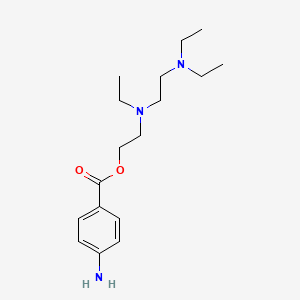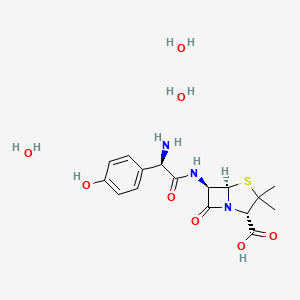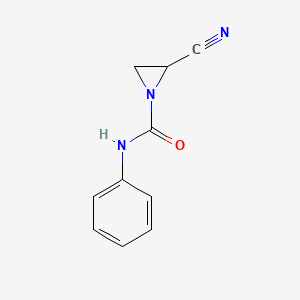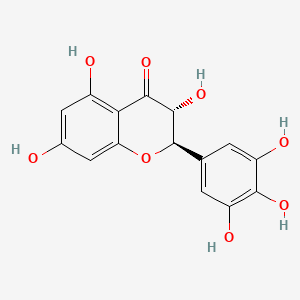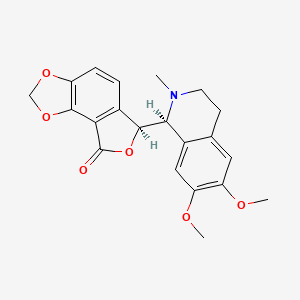
(+)-Adlumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Adlumine is a member of isoquinolines.
Scientific Research Applications
Bioluminescence Imaging in Biomedical Research
Badr and Tannous (2011) discuss the significant contribution of bioluminescence imaging to biomedical research. This technology, applicable in fields like immunology, oncology, virology, and neuroscience, aids in monitoring various biological processes, particularly emphasizing its use in cancer research (Badr & Tannous, 2011).
Quantitative Determination in Natural Compounds
Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of adlumine, a biologically active alkaloid, in Corydalis sempervirens. This method enhances the accuracy of determining adlumine in plant material and as an isolated substance (Krivut et al., 1984).
Prediction of Bioluminescent Proteins
Nath and Subbiah (2016) present a novel approach in the field of bioluminescence, focusing on the prediction of bioluminescent proteins. Their research highlights the significant role of bioluminescence in nature and its diverse applications in analytical research methods, like cellular imaging and gene expression analysis (Nath & Subbiah, 2016).
Noninvasive Visualization in Living Animals
Close et al. (2010) review the use of in vivo bioluminescent imaging (BLI), a method for the noninvasive interrogation of biological processes in living animals using light emitted from luciferase-expressing bioreporter cells. This process has applications in studying gene function, drug discovery, cellular trafficking, and disease progression, especially in cancer research and treatment (Close et al., 2010).
Chemiluminescence Probes in In Vivo Imaging
Yang et al. (2020) explore the use of chemiluminescence probes for in vivo imaging, particularly focusing on amyloid beta species. They highlight the design and validation of a turn-on chemiluminescence probe, ADLumin-1, for Aβ species, demonstrating its application in brain imaging and potential in detecting other aggregating-prone proteins (Yang et al., 2020).
NanoLuc: Advancements in Bioluminescence
England et al. (2016) discuss NanoLuc (NLuc), a novel bioluminescence platform offering several advantages over traditional systems like Firefly and Renilla luciferases. NLuc's enhanced stability, smaller size, and greater luminescence open new possibilities in bioluminescence imaging for applications ranging from cellular assays to molecular imaging (England et al., 2016).
properties
CAS RN |
524-46-9 |
|---|---|
Product Name |
(+)-Adlumine |
Molecular Formula |
C21H21NO6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6S)-6-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1 |
InChI Key |
SZDGAZFTAUFFQH-OALUTQOASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Appearance |
Solid powder |
Other CAS RN |
38184-69-9 524-46-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(+-)-Adlumine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



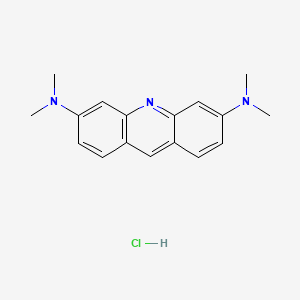
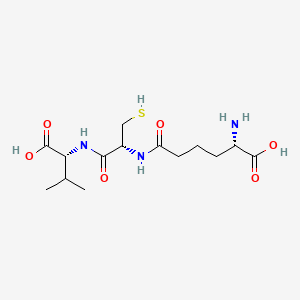
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
